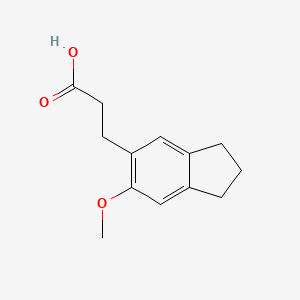
3-(6-Methoxy-indan-5-yl)-propionic acid
Overview
Description
3-(6-Methoxy-indan-5-yl)-propionic acid (MIPA) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including biochemistry and physiology. MIPA has been found to act as an agonist at certain types of receptors, and it has been proposed to have a variety of biochemical and physiological effects.
Scientific Research Applications
3-(6-Methoxy-indan-5-yl)-propionic acid has been studied for its potential applications in various scientific fields. It has been studied for its ability to act as an agonist at certain types of receptors, such as the serotonin 5-HT3 receptor. It has also been studied for its potential anti-inflammatory and anti-nociceptive effects. In addition, 3-(6-Methoxy-indan-5-yl)-propionic acid has been studied for its potential applications in the field of neuroscience, as it has been found to have an inhibitory effect on the release of glutamate.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-indan-5-yl)-propionic acid is not yet fully understood. However, it is believed to act as an agonist at certain types of receptors, such as the serotonin 5-HT3 receptor. It is also believed to act as an inhibitor of the release of glutamate. In addition, it is believed to have an anti-inflammatory and anti-nociceptive effect.
Biochemical and Physiological Effects
3-(6-Methoxy-indan-5-yl)-propionic acid has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at certain types of receptors, such as the serotonin 5-HT3 receptor. It has also been found to have an inhibitory effect on the release of glutamate and to have anti-inflammatory and anti-nociceptive effects. In addition, 3-(6-Methoxy-indan-5-yl)-propionic acid has been found to have anti-oxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
The use of 3-(6-Methoxy-indan-5-yl)-propionic acid in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize 3-(6-Methoxy-indan-5-yl)-propionic acid using a variety of methods. In addition, 3-(6-Methoxy-indan-5-yl)-propionic acid has been found to have a variety of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to using 3-(6-Methoxy-indan-5-yl)-propionic acid in lab experiments. For example, the mechanism of action of 3-(6-Methoxy-indan-5-yl)-propionic acid is not yet fully understood, and it is not yet possible to accurately predict the effects that 3-(6-Methoxy-indan-5-yl)-propionic acid will have on a given system.
Future Directions
There are a variety of potential future directions for research into 3-(6-Methoxy-indan-5-yl)-propionic acid. One potential direction is to further study the mechanism of action of 3-(6-Methoxy-indan-5-yl)-propionic acid and to develop methods for predicting its effects on a given system. Another potential direction is to further study the biochemical and physiological effects of 3-(6-Methoxy-indan-5-yl)-propionic acid and to develop methods for using 3-(6-Methoxy-indan-5-yl)-propionic acid in medical treatments. In addition, further research into the synthesis methods of 3-(6-Methoxy-indan-5-yl)-propionic acid could lead to improved methods for synthesizing 3-(6-Methoxy-indan-5-yl)-propionic acid. Finally, further research into the potential applications of 3-(6-Methoxy-indan-5-yl)-propionic acid in various scientific fields could lead to new and innovative uses for 3-(6-Methoxy-indan-5-yl)-propionic acid.
properties
IUPAC Name |
3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12-8-10-4-2-3-9(10)7-11(12)5-6-13(14)15/h7-8H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSKOCTDWZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxy-indan-5-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



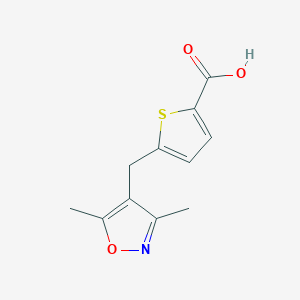
![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
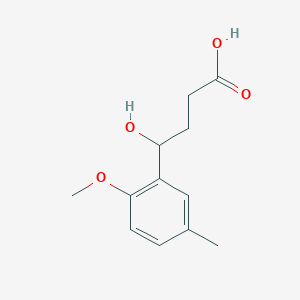

![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)
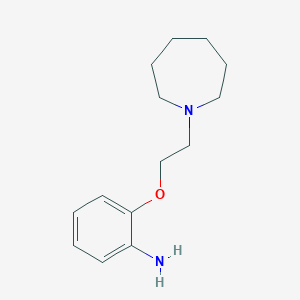
![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3162532.png)
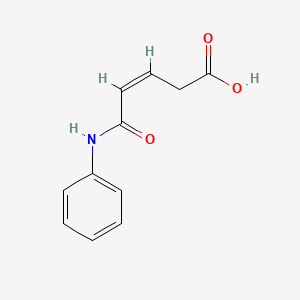
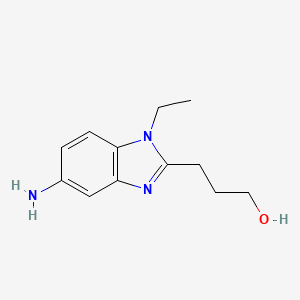

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)
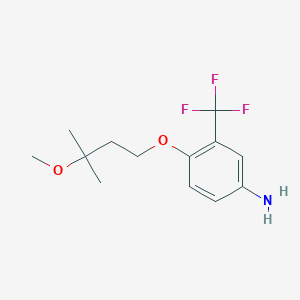
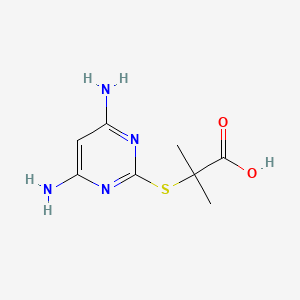
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)